![molecular formula C49H91NO2 B15164539 4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol is a complex organic compound characterized by a long alkyl chain and a phenolic group with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol typically involves the reaction of a long-chain alkyl halide with a phenolic compound under basic conditions. The oxime functional group is introduced through the reaction of the corresponding aldehyde or ketone with hydroxylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxime group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-Dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the oxime group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Dotetracontyl-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one
- 4-Dimethylaminobenzaldehyde
- 2-Aminophenol
Uniqueness
4-Dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C49H91NO2 |
|---|---|
Molecular Weight |
726.3 g/mol |
IUPAC Name |
4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C49H91NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-47-43-44-49(51)48(45-47)46-50-52/h43-46,51-52H,2-42H2,1H3/b50-46+ |
InChI Key |
HUCGGIIXCVRGMT-DTXUWMCOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)/C=N/O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


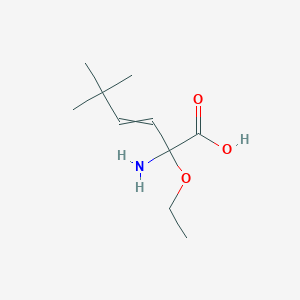

![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
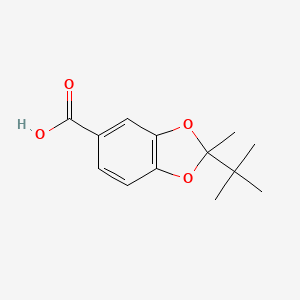

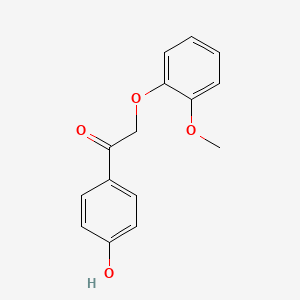
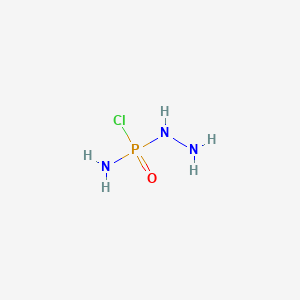
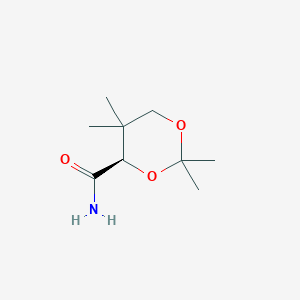
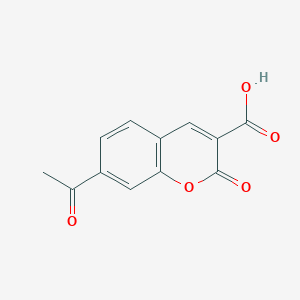
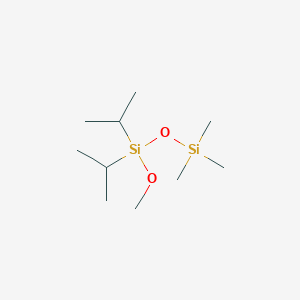
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
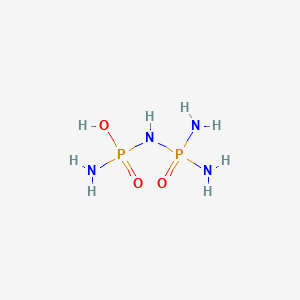
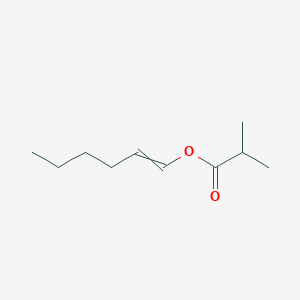
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
